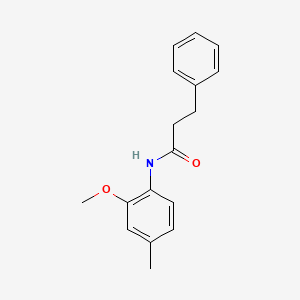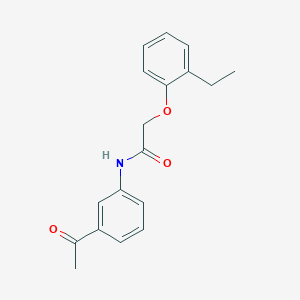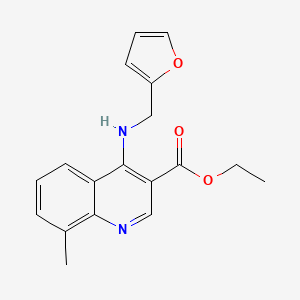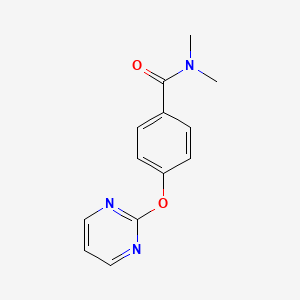
N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-methylbenzoic acid with phenylpropanamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes .
化学反応の分析
Types of Reactions
N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of an appropriate electrophile.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methylphenyl-3-phenylpropanamide.
Reduction: Formation of N-(2-methoxy-4-methylphenyl)-3-phenylpropanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its antioxidant properties may be attributed to its ability to scavenge reactive oxygen species (ROS) and upregulate antioxidant defense mechanisms .
類似化合物との比較
N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)-3-phenylpropanamide: Lacks the methyl group on the phenyl ring.
N-(4-methylphenyl)-3-phenylpropanamide: Lacks the methoxy group on the phenyl ring.
N-(2-hydroxy-4-methylphenyl)-3-phenylpropanamide: Contains a hydroxyl group instead of a methoxy group.
特性
IUPAC Name |
N-(2-methoxy-4-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-8-10-15(16(12-13)20-2)18-17(19)11-9-14-6-4-3-5-7-14/h3-8,10,12H,9,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRXGDKUFFOAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)
![1-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-3-(1,3-benzothiazol-2-yl)propan-1-one](/img/structure/B5526636.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B5526641.png)
![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)
![N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5526645.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)
![(4aS,7aR)-N,N-dimethyl-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5526671.png)
![2,3-bis[benzyl(ethoxycarbonyl)amino]butanedioic acid](/img/structure/B5526693.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

